molecular formula C23H20N2O2 B12152183 2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one

2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one

Cat. No.: B12152183
M. Wt: 356.4 g/mol
InChI Key: PFVZUFYWEWQFKU-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-methoxyphenyl group at the 2-position and a phenethyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or other substituted quinazolinones.

Scientific Research Applications

2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one has been investigated for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinazolin-4-one: Lacks the phenethyl group at the 3-position.

    3-Phenethylquinazolin-4-one: Lacks the 4-methoxyphenyl group at the 2-position.

    2-Phenyl-3-phenethylquinazolin-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(4-Methoxy-phenyl)-3-phenethyl-3H-quinazolin-4-one is unique due to the presence of both the 4-methoxyphenyl and phenethyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological profile.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)22-24-21-10-6-5-9-20(21)23(26)25(22)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3

InChI Key

PFVZUFYWEWQFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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